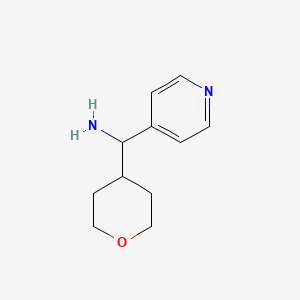
1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a complex organic compound with a unique structure that includes a diethylaminoethyl group, a dihydropyridine ring, and a carbaldehyde group
准备方法
The synthesis of 1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of diethylamine with an appropriate aldehyde to form the diethylaminoethyl group. This intermediate is then reacted with a pyridine derivative under controlled conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific solvents to facilitate the reactions.
化学反应分析
1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.
Substitution: The diethylaminoethyl group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethyl group can interact with specific sites on proteins, altering their function. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar compounds include other diethylaminoethyl derivatives and pyridine-based molecules. Compared to these, 1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Other similar compounds include:
2-(Diethylamino)ethyl methacrylate: Used in polymer chemistry.
N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide: Used as a fluorescence probe.
2-(Diethylamino)ethanol: Used in various chemical syntheses.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines.
属性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
1-[2-(diethylamino)ethyl]-2-oxopyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H18N2O2/c1-3-13(4-2)8-9-14-7-5-6-11(10-15)12(14)16/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI 键 |
XSABPTXSXYAZHO-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCN1C=CC=C(C1=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(3-methyl-12-methylsulfanyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12948544.png)
![3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12948546.png)




![4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid](/img/structure/B12948580.png)

![Ethyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B12948590.png)



![2-Oxa-7-azaspiro[4.4]nonan-4-one](/img/structure/B12948626.png)
